N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c18-16(12-5-8-22-10-12)17-6-1-2-7-19-13-3-4-14-15(9-13)21-11-20-14/h3-5,8-10H,6-7,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAGSUVYAGSFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit vegfr1, a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.
Mode of Action
Similar compounds have shown to inhibit vegfr1, suggesting that this compound might interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function.
Biochemical Pathways
Given its potential inhibition of vegfr1, it can be inferred that it may affect angiogenesis and vasculogenesis pathways. These pathways are critical for the growth and development of new blood vessels, which are essential for tumor growth and metastasis.
Result of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines. Therefore, it can be inferred that this compound might also exhibit anti-cancer properties by inhibiting the growth of cancer cells.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a but-2-yn-1-yl chain and a thiophene ring, which contributes to its diverse chemical properties. The molecular formula is with a molecular weight of approximately 364.4 g/mol. This structural diversity is believed to enhance its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N2O5 |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 1448051-73-7 |
The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit key enzymes involved in metabolic pathways, such as α-amylase, which is crucial for carbohydrate metabolism .
- Receptor Interaction : The benzo[d][1,3]dioxole moiety can engage in π–π interactions with aromatic residues in protein targets, enhancing binding affinity.
Biological Activity
Research has demonstrated that derivatives of compounds similar to this compound exhibit significant biological activities:
Antidiabetic Activity
A study on benzodioxole derivatives showed that certain compounds could effectively inhibit α-amylase with IC50 values ranging from 0.68 µM to 0.85 µM while exhibiting minimal cytotoxicity towards normal cells (IC50 > 150 µM) . This suggests a potential for developing antidiabetic medications.
Anticancer Activity
In vitro evaluations have indicated that related compounds demonstrated significant cytotoxicity against various cancer cell lines with IC50 values between 26 µM and 65 µM. These findings highlight the potential of these compounds as anticancer agents .
Case Study 1: Antidiabetic Effects
In an in vivo study involving streptozotocin-induced diabetic mice, administration of a related benzodioxole derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses. This underscores the compound's potential therapeutic effects in managing diabetes .
Case Study 2: Cytotoxicity Assessment
Research assessing the cytotoxic effects of benzodioxole derivatives on cancer cell lines revealed that specific modifications to the structure could enhance efficacy while maintaining safety profiles in non-cancerous cells .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Functional Groups : Modifications in the thiophene ring and the dioxole moiety can significantly affect binding affinity and selectivity towards specific targets.
- Linker Variations : The flexibility provided by the butyne linker allows for spatial orientation that may enhance interaction with target receptors or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Core Modifications
Thiophene-2-carboxamide Analogs
The compound N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide (CAS: 1448073-06-0) differs only in the position of the carboxamide group on the thiophene ring (2- vs. 3-position). This positional isomerism can significantly alter electronic properties and steric interactions, affecting binding affinity in biological targets. For example, thiophene-2-carboxamides may exhibit distinct dipole moments and hydrogen-bonding capabilities compared to the 3-substituted derivative .
Piperazine Derivatives
Compounds such as 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-chlorophenyl)piperazine () and 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(trifluoromethyl)phenylpiperazine () feature piperazine cores instead of thiophene-carboxamide. Piperazine derivatives often exhibit enhanced solubility in acidic conditions due to salt formation (e.g., HCl salts with melting points of 164–203°C) . The absence of a basic nitrogen in the target compound may reduce solubility in polar solvents but improve blood-brain barrier penetration.
Benzimidazole and Thiadiazole Derivatives
Benzimidazoles (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole-2-thiol, ) and thiadiazoles (e.g., 5q–5s, ) incorporate nitrogen- and sulfur-rich heterocycles. These cores are associated with antimicrobial activity, as seen in compounds 5q–5s, which inhibit Xanthomonas species (inhibition rates: 46–92% at 100 μg/mL) .
Physicochemical Properties
*Assumed formula based on thiophene-2-carboxamide analog ().
Key Observations:
Spectroscopic and Analytical Data
- NMR Signatures : The benzodioxole OCH2O group resonates at δ ~5.97 ppm (1H NMR) and δ ~101–108 ppm (13C NMR) across all analogs, confirming structural consistency . Thiophene protons in the target compound are expected near δ 6.7–7.4 ppm, distinct from thiadiazole (δ 7.3–7.5 ppm) or piperazine (δ 2.5–3.5 ppm for piperazine CH2) signals.
- Elemental Analysis : Piperazine derivatives show close agreement between calculated and observed C/H/N percentages (e.g., C: 62.25% vs. 62.41% in compound 25, ), validating synthesis purity .
Q & A
Q. What are the standard synthetic routes for synthesizing N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-3-carboxamide?
The synthesis typically involves multi-step reactions, including coupling of the benzo[d][1,3]dioxol-5-yloxy moiety to a but-2-yn-1-yl linker via nucleophilic substitution, followed by amidation with thiophene-3-carboxamide. Key steps require controlled conditions such as anhydrous solvents (e.g., DMF or DMSO), temperature optimization (e.g., 0–60°C), and catalysts like triethylamine. Purification often employs column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying connectivity and stereochemistry, particularly for the alkyne linker and aromatic systems. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Infrared (IR) spectroscopy can validate functional groups like the amide carbonyl (C=O stretch ~1650 cm⁻¹) .
Q. What solvents and conditions are optimal for solubility and stability during biological assays?
The compound is soluble in polar aprotic solvents (e.g., DMSO) but has limited aqueous solubility. For in vitro assays, stock solutions in DMSO (10 mM) diluted in buffer (≤0.1% DMSO) are recommended. Stability studies suggest refrigeration (4°C) under inert atmospheres to prevent hydrolysis of the alkyne or amide groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to targets like kinases or GPCRs. The benzo[d][1,3]dioxole moiety may engage in π-π stacking with aromatic residues, while the thiophene carboxamide participates in hydrogen bonding. Density Functional Theory (DFT) calculations optimize the alkyne linker’s conformation for target engagement .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Validate findings using orthogonal assays (e.g., enzymatic vs. cellular) and control for batch-to-batch compound purity via HPLC. Compare results with structurally similar analogs (e.g., replacing the thiophene with pyridine) to isolate pharmacophore contributions .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Systematic modifications include:
- Alkyne linker : Shortening to but-1-yn-1-yl to reduce steric hindrance.
- Thiophene substitution : Introducing electron-withdrawing groups (e.g., Cl) at position 2 to enhance electrophilicity.
- Benzo[d][1,3]dioxole : Replacing with indole to test π-stacking efficiency. SAR data from analogs (e.g., dichlorothiophene derivatives) show improved anticancer activity with halogenation .
Q. What mechanisms underlie its reported anticancer activity?
Preliminary studies on analogs suggest apoptosis induction via caspase-3/7 activation and mitochondrial membrane depolarization. The compound may inhibit kinases (e.g., EGFR or CDK2) by competing with ATP binding, supported by kinase inhibition assays and Western blotting for phospho-targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
